molecular formula C15H15NO3 B2470065 TMC 120C CAS No. 250231-82-4

TMC 120C

Cat. No.: B2470065
CAS No.: 250231-82-4
M. Wt: 257.289
InChI Key: CYCJFMKXQPLWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Marine Natural Products in Biomedical Discovery Research

The marine environment, covering over 70% of the Earth's surface, harbors an immense biodiversity, with representatives from 34 of the 36 known phyla. ubd.edu.bn This biological richness translates into an unparalleled chemical diversity, making marine organisms a compelling frontier for the discovery of new therapeutic agents. mdpi.comnih.gov Marine invertebrates such as sponges, tunicates, and mollusks, as well as microorganisms like bacteria and fungi, have evolved to produce a vast array of secondary metabolites to survive in competitive and extreme environments. ubd.edu.bnfrontiersin.orgucc.ie These natural products often possess novel chemical structures and potent biological activities that are not found in their terrestrial counterparts. mdpi.com

The exploration of marine natural products for biomedical applications has yielded a number of successful drugs. nih.govslideshare.net Examples include the antiviral drugs Vidarabine (Ara-A) and Cytarabine (Ara-C), which were developed from nucleosides first discovered in a Caribbean sponge, and the potent pain reliever Ziconotide (Prialt®), derived from the venom of a cone snail. rsc.orgnih.govworldoceanreview.com Furthermore, several marine-derived compounds are in clinical trials, particularly for the treatment of cancer. frontiersin.orgbiomolther.org This success underscores the immense potential of the marine environment as a source of lead compounds for drug discovery, capable of addressing a wide range of human diseases. noaa.govpharmaceutical-journal.com The unique chemical scaffolds provided by marine natural products offer opportunities to identify novel mechanisms of action and develop first-in-class therapeutics. nih.gov

Significance of Isoquinoline (B145761) Alkaloids as Academic Research Targets

Isoquinoline alkaloids represent a large and structurally diverse class of naturally occurring nitrogen-containing compounds. rsc.orgalfa-chemistry.com Characterized by the presence of an isoquinoline nucleus—a fusion of a benzene (B151609) ring and a pyridine (B92270) ring—these compounds are predominantly found in higher plants, with some also isolated from marine organisms. alfa-chemistry.comnih.govwikipedia.org Their structural complexity and wide array of biological activities have made them a focal point of academic research for centuries. numberanalytics.comnih.gov

The significance of isoquinoline alkaloids in medicinal chemistry is well-established, with numerous compounds from this class exhibiting potent pharmacological effects. numberanalytics.comnih.gov These activities include analgesic, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. rsc.orgresearchgate.netmdpi.com Prominent examples that have been developed into important drugs include morphine, an analgesic; codeine, an antitussive; and berberine, which has demonstrated antimicrobial and anticancer activities. nih.govresearchgate.netnumberanalytics.com The diverse biological activities of isoquinoline alkaloids are attributed to their varied structural features, which allow them to interact with a multitude of biological targets. numberanalytics.comresearchgate.net This structural and biological diversity continues to inspire synthetic and medicinal chemistry efforts aimed at discovering new therapeutic agents. rsc.orgnih.gov

Historical Overview of TMC-120C Discovery and Initial Characterization in Research

TMC-120C was first discovered in 1999 by Kohno and colleagues. nih.gov It was isolated from the fermentation broth of an Aspergillus ustus strain (TC 118) that was originally obtained from the rhizosphere of grass. nih.govconicet.gov.ar The discovery was part of a broader investigation that also led to the identification of its structural analogues, TMC-120A and TMC-120B. nih.gov

Initial research characterized TMC-120C as an isoquinoline alkaloid with a furo[3,2-h]isoquinoline framework. vulcanchem.com Its molecular formula was determined to be C15H15NO3, corresponding to a molecular weight of 257.289 g/mol . vulcanchem.com Spectroscopic analysis and X-ray crystallography revealed that TMC-120C exists as a racemic mixture, a key feature that distinguishes it from its analogues. vulcanchem.com While TMC-120A and TMC-120B showed anti-inflammatory activity in early studies, TMC-120C did not exhibit the same effect against IL-5-mediated prolongation of eosinophil survival. nih.gov More recent research has identified TMC-120C, along with its analogues, from the marine-derived fungus Aspergillus insuetus and has highlighted its potential antiseizure activity in zebrafish models. nih.govmdpi.com

Data Tables

Table 1: Chemical Properties of TMC-120C

Property Value
CAS Number 250231-82-4
Molecular Formula C15H15NO3
Molecular Weight 257.289 g/mol
Physical State Crystalline Powder
Stereochemistry Racemic

Source: vulcanchem.com

Table 2: List of Compounds Mentioned

Compound Name Class
TMC-120A Isoquinoline Alkaloid
TMC-120B Isoquinoline Alkaloid
TMC-120C Isoquinoline Alkaloid
Vidarabine (Ara-A) Nucleoside Analogue
Cytarabine (Ara-C) Nucleoside Analogue
Ziconotide (Prialt®) Peptide
Morphine Isoquinoline Alkaloid
Codeine Isoquinoline Alkaloid
Berberine Isoquinoline Alkaloid
Penicisochroman G Isochroman
Ustusorane B Furan Derivative

Source: rsc.orgnih.govworldoceanreview.comnih.govnih.govvulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-7-methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-8(2)15(18)14(17)11-5-4-10-6-9(3)16-7-12(10)13(11)19-15/h4-8,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCJFMKXQPLWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C3=C(C=C2)C(=O)C(O3)(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isolation and Production Methodologies for Tmc 120c

Fungal Sources and Cultivation Strategies for TMC 120C Research

This compound, along with its structural analogues TMC-120A and TMC-120B, has been isolated from several fungal species, notably those belonging to the Aspergillus genus. Key species identified as producers of TMC-120 type alkaloids include Aspergillus insuetus, Aspergillus ustus, and Aspergillus calidoustus. researchgate.netnih.govnih.gov

Aspergillus ustus TC 1118 was one of the initial sources from which TMC-120A, B, and C were isolated. This strain was obtained from the rhizosphere of grass collected in Kawaguchi-shi, Saitama, Japan. nih.govconicet.gov.ar

More recent studies have identified Aspergillus insuetus as a source of TMC-120 compounds. Specifically, marine-derived strains of Aspergillus insuetus, such as IBT 28443 isolated from a seawater trap in the North Sea, have been investigated for their production of TMC-120A, TMC-120B, and TMC-120C. nih.govresearchgate.netnih.gov

Aspergillus calidoustus and Aspergillus insuetus, formerly classified under Aspergillus ustus, have also been found to produce TMC-120 A-C and related compounds. These species are common in damp building environments. researchgate.net Potential TMC-120A and TMC-120B producing strains from Aspergillus section Usti include Aspergillus ustus (IBT 4133, IBT 10619), Aspergillus insuetus (IBT 28485), and Aspergillus calidoustus (IBT 914826). nih.govresearchgate.net

Cultivation strategies for these fungi to obtain TMC-120 compounds involve growth on various media. For instance, Aspergillus insuetus IBT 28443 has been cultivated on CYA (Czapek Yeast Extract Agar) and YES (Yeast Extract Sucrose) media plates. nih.gov Large-scale cultivation of Aspergillus insuetus IBT 28443 for purification purposes was performed on 250 CYA plates for 9 days in the dark at 25 °C. nih.gov Another strain, Aspergillus insuetus IBT 28485, was cultivated on 220 CYA plates for 7 days in the dark at 25 °C. nih.gov Aspergillus calidoustus strains have been fermented in CY medium using 10 1-liter Glaxo bottles. knaw.nl

After cultivation, the fungal cultures are typically filtered, and the filtrate is extracted with organic solvents like ethyl acetate (B1210297) to obtain crude extracts containing the target metabolites. knaw.nl The mycelium can also be processed separately. knaw.nl

Here is a table summarizing some of the fungal sources and cultivation conditions used in TMC-120 research:

Fungal Sources and Cultivation Conditions for TMC-120 Research

Fungal SpeciesStrain/IsolateSource/Isolation LocationCultivation MediaTemperature (°C)DurationReference
Aspergillus ustusTC 1118Rhizosphere of grass, Saitama, JapanNot specifiedNot specifiedNot specified nih.govconicet.gov.ar
Aspergillus insuetusIBT 28443Seawater trap, North SeaCYA, YES, OAT259 days nih.gov
Aspergillus insuetusIBT 28485IBT culture collectionCYA257 days nih.gov
Aspergillus calidoustusIBT 28269IBT culture collectionCY medium252 weeks knaw.nl
Aspergillus calidoustusIBT 28272IBT culture collectionCY medium252 weeks knaw.nl
Aspergillus insuetusNot specifiedDamp building environments, CanadaNot specifiedNot specifiedNot specified researchgate.net
Aspergillus calidoustusNot specifiedDamp building environments, CanadaNot specifiedNot specifiedNot specified researchgate.net
Preussia grandisporaCF-090835Not specifiedXPMK mediumNot specifiedNot specified researchgate.net

Advanced Chromatographic and Purification Techniques in Natural Product Isolation Research for this compound

The isolation and purification of this compound from fungal extracts typically involve a combination of chromatographic techniques. Crude extracts obtained after cultivation and initial extraction require further separation to isolate pure compounds.

Solid-phase extraction (SPE) has been used for the crude purification of Aspergillus calidoustus metabolites, including TMC-120 related compounds. knaw.nl Polymeric reversed-phase SPE columns (e.g., Strata-x-33 mm) with acetonitrile-water gradients have been employed for this purpose. knaw.nl

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a key technique for the further purification of TMC-120 compounds. nih.govknaw.nl Prep-HPLC utilizing acetonitrile-water gradients has been reported for purifying Aspergillus calidoustus metabolites. knaw.nl The purity of isolated metabolites is commonly assessed using techniques such as HPLC-DAD (Diode Array Detection), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). knaw.nl

Bioactivity-guided purification has also been employed in the isolation of TMC-120 compounds, particularly when screening for specific biological activities. nih.govresearchgate.net This approach involves testing fractions from chromatographic separations for the desired activity and further purifying the active fractions.

Multidimensional chromatography, which combines different separation mechanisms, can be beneficial for purifying complex mixtures of natural products. While not specifically detailed for this compound in all sources, general principles of protein purification using multidimensional chromatography involve steps like affinity chromatography, ion exchange chromatography, size exclusion chromatography, and hydrophobic interaction chromatography. bio-rad.comcytivalifesciences.comgbiosciences.compurolite.com These techniques separate compounds based on properties such as specific binding, charge, size, and hydrophobicity. cytivalifesciences.comgbiosciences.com Flash chromatography on silica (B1680970) gel has also been mentioned in the context of related compound purification. semanticscholar.org

Thin-layer chromatography (TLC) is often used for initial analysis and monitoring of fractions during purification. knaw.nl Preparative TLC has also been utilized for purifying Eurotium metabolites, which are sometimes studied alongside Aspergillus species. knaw.nl

Exploration of Biosynthetic Pathways of this compound and Related Alkaloids

This compound is an isoquinoline (B145761) alkaloid, and research has begun to explore the biosynthetic pathways leading to its formation and that of related alkaloids in Aspergillus species. Alkaloids represent a large class of natural products with diverse structures, and fungal species, including Aspergillus, are known producers of these compounds. mdpi.com

Studies on the biosynthesis of isoquinoline alkaloids in fungi, such as Aspergillus fumigatus, have revealed pathways that share analogies with plant isoquinoline alkaloid biosynthesis. nih.gov These pathways can involve the formation of carbon-carbon bonds between amino acid-derived units. nih.gov Biosynthetic gene clusters (BGCs) play a crucial role in the production of fungal secondary metabolites, including alkaloids. mdpi.comasm.org Genomic sequencing of Aspergillus species has revealed numerous BGCs, suggesting a significant potential for producing diverse metabolites. mdpi.com

Research on ergot alkaloid biosynthesis in Aspergillus fumigatus provides insights into fungal alkaloid production. This involves genes clustered together that encode the necessary enzymes. rsc.orgwvu.edu While TMC-120 alkaloids are furo[3,2-h]isoquinolines rather than ergot alkaloids, the principles of clustered genes and enzymatic conversions are relevant to understanding their biosynthesis. conicet.gov.arclockss.org

The proposed biosynthetic pathway for pergillin, another compound found in Aspergillus insuetus, involves a pentaketide (B10854585) chain. conicet.gov.ar While distinct from isoquinoline biosynthesis, this highlights the diverse metabolic capabilities of these fungi.

Understanding the biosynthetic pathways of TMC-120 and related alkaloids can potentially lead to the development of strategies for their efficient and green production, such as establishing microbial cell factories or modifying enzymes involved in the pathway. rsc.org

Here is a table summarizing some key aspects related to the biosynthesis of fungal alkaloids:

Key Aspects of Fungal Alkaloid Biosynthesis

AspectDescriptionRelevance to this compoundReference
Biosynthetic Gene Clusters (BGCs)Clusters of genes encoding enzymes for secondary metabolite production.Likely involved in TMC-120 biosynthesis. mdpi.comasm.org
Amino Acid PrecursorsInvolvement of amino acid-derived moieties in isoquinoline alkaloid synthesis.Relevant to the isoquinoline structure of this compound. nih.gov
Enzymatic ReactionsSpecific enzymes (e.g., N-methyltransferases, oxidases) catalyze steps.Enzymes are essential for the formation of the final compound. nih.govrsc.org
Pathway AnalogiesSimilarities between fungal and plant isoquinoline biosynthesis.Provides a framework for studying fungal pathways. nih.gov
Metabolic EngineeringPotential for manipulating pathways for improved production.Future direction for TMC-120 production. rsc.orgosti.gov

Synthetic Chemistry and Analog Development of Tmc 120c

Strategies for Total Synthesis of TMC 120C

Research into the total synthesis of this compound is an area of ongoing scientific exploration. While extensive studies have focused on the total synthesis of related compounds such as TMC-120B, employing various multi-step strategies aimed at improving efficiency and yield, direct reports detailing comprehensive total synthesis routes specifically for this compound in the provided literature are less prevalent nih.govchem960.comresearchgate.netnih.govchemspider.comc-id.netidrblab.net. Chemoenzymatic methods have been identified as a strategy applied in the synthesis of this compound. These approaches leverage the specificity of enzymes to facilitate certain chemical transformations within the synthetic route.

Total synthesis efforts for related furoisoquinoline alkaloids like TMC-120B have involved convergent routes and key cyclization reactions, such as the formation of the isoquinoline (B145761) core via ethynyl-imino cyclization and the construction of the furanone ring through intramolecular Friedel-Crafts reactions nih.govidrblab.net. While these strategies provide valuable insights into the synthesis of this class of compounds, the specific application and adaptation of such multi-step total synthesis approaches solely for this compound require further detailed documentation in the scientific literature.

Development of Synthetic Analogues and Derivatives of this compound for Research

The synthesis of analogues and derivatives of this compound is undertaken to support research efforts, likely aimed at exploring structure-activity relationships and understanding the compound's properties and potential interactions. The development of such related compounds allows researchers to investigate how modifications to the core structure of this compound influence its physical, chemical, and biological characteristics.

Specific research has involved the synthesis of derivatives of this compound. This work contributes to a broader understanding of the chemical space around the this compound scaffold and provides researchers with a library of related molecules for further study. The synthesis of analogues is a common practice in chemical research to probe the role of different functional groups and structural features, although detailed research findings on the specific properties or activities of this compound derivatives were not extensively detailed in the provided snippets. Analogues of related compounds like TMC-120B and TMC-120A have also been developed for research purposes.

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis Research

Chemoenzymatic and biocatalytic methods represent a significant area of research in the synthesis of this compound. These approaches combine traditional chemical synthesis steps with enzymatic transformations, offering potential advantages such as improved selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions, and reduced environmental impact compared to purely chemical routes.

Preclinical Pharmacological Investigations of Tmc 120c

In Vitro Studies on Cellular and Biochemical Systems

In vitro research, which examines substances in controlled environments like test tubes or petri dishes, is a foundational step in pharmacology. These studies allow for a detailed analysis of a compound's effects on specific cells and biochemical processes, providing insights into its potential therapeutic activities.

Assessment of Specific Bioactivities in Model Systems

The exploration of a compound's bioactivity across various model systems is crucial for understanding its pharmacological profile. An interesting aspect of TMC-120C's preclinical investigation is the assessment of its activity in models beyond its primary target area. For instance, its potential for anti-inflammatory effects was evaluated.

Specifically, the compound was tested for its ability to counteract the effects of Interleukin-5 (IL-5), a cytokine known to promote the survival of eosinophils, a type of white blood cell involved in inflammatory responses, particularly in allergic diseases. nih.govmdpi.comresearchgate.net Research in this area has shown that IL-5 is a key factor in eosinophil maturation, activation, and survival. mdpi.comresearchgate.net However, studies on TMC-120C revealed a lack of significant anti-inflammatory activity in this specific IL-5-mediated eosinophil survival model. This finding helps to define the compound's specific spectrum of biological effects.

In Vivo Behavioral and Electrophysiological Models in Preclinical Research

Following in vitro testing, promising compounds are often evaluated in living organisms, known as in vivo studies. These models, which can range from simple organisms to more complex mammals, are essential for observing a compound's effects on a whole, integrated biological system. This includes assessing its impact on behavior and electrical activity within the nervous system. nih.govnih.govfrontiersin.org

Zebrafish Models in Antiseizure Compound Discovery Research

The zebrafish has emerged as a valuable model organism in neuroscience research, particularly for the discovery of new antiseizure compounds. researchgate.netnih.govplos.orgnih.gov Their genetic similarity to humans, rapid development, and transparent embryos make them ideal for high-throughput screening of potential drugs. nih.gov Two key assays used in this context are the Pentylenetetrazole (PTZ)-induced seizure model and the Photomotor Response (PMR) assay. researchgate.netnih.gov

The PTZ seizure model in larval zebrafish is a well-established method for inducing seizure-like behavior and epileptiform electrical discharges. nih.govplos.orgresearchgate.netnih.gov When exposed to PTZ, a GABA-A receptor antagonist, the larvae exhibit characteristic convulsive behaviors. plos.orgnih.gov TMC-120C was evaluated in this model and demonstrated significant antiseizure activity, effectively reducing the PTZ-induced seizures in the larval zebrafish. nih.govresearchgate.netnih.gov

The Photomotor Response (PMR) assay is another high-throughput screening tool that utilizes the natural startle response of zebrafish embryos to a sudden light stimulus. researchgate.netresearchgate.net This assay can identify neuroactive compounds that modulate this behavioral response. While the broader screening program that identified the TMC series of compounds utilized the PMR assay, specific data on TMC-120C's individual performance in this assay is not detailed in the available literature. researchgate.netnih.govresearchgate.net

Comparative Efficacy in Preclinical Models with Structural Analogues

To better understand the structure-activity relationship of a new compound, it is often compared with its structural analogues. In the case of TMC-120C, its efficacy was evaluated alongside related compounds, including TMC-120A, TMC-120B, Penicisochroman G, and Ustusorane B. researchgate.netnih.govresearchgate.netepo.org

These compounds were all tested for their ability to mitigate seizures in the larval zebrafish PTZ model. researchgate.netnih.gov The results indicated that TMC-120C, along with its analogues, significantly lowered PTZ-induced seizures. nih.govresearchgate.netnih.gov This comparative analysis suggests that the core chemical structure shared by these compounds is likely responsible for their observed antiseizure properties.

Antiseizure Activity of TMC-120C and Analogues in the Zebrafish PTZ Model
CompoundAntiseizure Activity in Zebrafish PTZ Model
TMC-120CSignificantly lowered PTZ-induced seizures
TMC-120ASignificantly lowered PTZ-induced seizures
TMC-120BSignificantly lowered PTZ-induced seizures
Penicisochroman GSignificantly lowered PTZ-induced seizures
Ustusorane BSignificantly lowered PTZ-induced seizures

Structure Activity Relationship Sar Analysis of Tmc 120c and Its Analogues

Elucidation of Key Structural Elements for Observed Bioactivity in Isoquinoline (B145761) Alkaloids

Isoquinoline alkaloids represent a significant and diverse group of natural products characterized by the isoquinoline structural scaffold. jpionline.orgrsc.org This core structure, a bicyclic aromatic organic compound, is a fundamental building block found in numerous compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. jpionline.orgrsc.orgmdpi.comnih.govrsc.org

Comparative SAR Analysis with TMC 120A, TMC 120B, and Other Derivatives

TMC 120C is structurally related to TMC 120A and TMC 120B, all being furo[3,2-h]isoquinoline alkaloids isolated from Aspergillus species. nih.govclockss.orgresearchgate.net Structural analysis reveals that TMC 120A is a hydrogenated derivative of TMC 120B. clockss.org The structures of TMC 120A, TMC 120B, and this compound, along with other related analogues like penicisochroman G and ustusorane B, have been depicted in research. researchgate.net

Comparative studies have provided insights into the SAR of these specific isoquinoline alkaloids, particularly concerning their antiseizure and anti-inflammatory activities. TMC 120A and TMC 120B were identified as novel antiseizure compounds, demonstrating the ability to significantly lower pentylenetetrazole (PTZ)-induced seizures and epileptiform brain activity in larval zebrafish models. researchgate.netnih.govnih.gov Importantly, this compound also exhibited antiseizure activity in the zebrafish PTZ seizure model, significantly lowering PTZ-induced seizures. researchgate.netnih.govnih.gov This suggests that the core furo[3,2-h]isoquinoline scaffold, present in all three compounds, contributes to this antiseizure effect.

However, a notable difference in biological activity exists between this compound and its analogues regarding anti-inflammatory properties. Unlike TMC 120A and TMC 120B, this compound did not show anti-inflammatory activity against interleukin-5 (IL-5)-mediated prolongation of eosinophil survival. researchgate.net This differential activity profile highlights the importance of subtle structural variations between this compound and TMC 120A/B in determining specific biological effects. While the precise structural features responsible for this difference in anti-inflammatory activity require further detailed investigation, it indicates that the SAR for antiseizure activity may differ from that for anti-inflammatory activity within this group of compounds. The hydrogenation state differentiating TMC 120A from TMC 120B, and the specific structural distinctions between this compound and TMC 120A/B (beyond the scope of detailed structural comparison here based solely on provided snippets), are likely key factors influencing their respective biological profiles.

Based on the reported bioactivities, a preliminary comparative summary can be presented:

CompoundAntiseizure Activity (Zebrafish PTZ model)Anti-inflammatory Activity (IL-5 mediated eosinophil survival)
TMC 120ASignificantly lowered seizures researchgate.netnih.govnih.govShowed activity researchgate.net
TMC 120BSignificantly lowered seizures researchgate.netnih.govnih.govShowed activity researchgate.net
This compoundSignificantly lowered seizures researchgate.netnih.govnih.govDid not show activity researchgate.net

Note: Quantitative data (e.g., IC50 values) for direct comparison across all activities and compounds were not explicitly available in the provided search snippets, thus qualitative descriptions are used based on the reported findings.

Computational Chemistry and In Silico Approaches in SAR Exploration for this compound

Computational chemistry and in silico approaches play an increasingly vital role in modern SAR exploration and drug discovery. spu.edu.synih.gov These methods allow researchers to predict and analyze the interactions between small molecules and biological targets, providing valuable insights into the structural requirements for activity without the need for extensive experimental synthesis and testing. nih.govnih.govnih.govmdpi.comeuropeanreview.org Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationships (QSAR), and pharmacophore modeling can help to:

Predict binding affinities and modes of interaction with target proteins or nucleic acids. nih.govmdpi.comeuropeanreview.org

Identify key structural features responsible for activity (pharmacophore).

Establish mathematical relationships between molecular properties and biological activity (QSAR). spu.edu.sy

Design and prioritize the synthesis of novel analogues with potentially improved activity or desired properties. spu.edu.sy

While the provided search results discuss the application of in silico studies for isoquinoline alkaloids in general, particularly in the context of antiviral agents nih.gov, and mention the use of "computer docking models" in SAR studies of other compound classes digitellinc.com, there is no specific detailed information in the snippets about the direct application of computational chemistry specifically to the SAR exploration of this compound. However, given the known structures of this compound, TMC 120A, and TMC 120B, and their observed differential activities, computational methods could be powerfully applied to investigate the molecular basis for these differences. For example, docking studies could explore how the structural variations affect binding to potential targets related to antiseizure or anti-inflammatory pathways. QSAR models could be developed if sufficient quantitative biological data were available for a series of TMC 120 analogues. These in silico approaches would complement experimental SAR studies, providing a deeper understanding of the key structural determinants of this compound's biological profile and guiding the design of future derivatives.

Advanced Mechanistic Research on Tmc 120c at Molecular and Cellular Levels

Identification and Validation of Primary Molecular Targets and Binding Interactions

Studies have investigated the potential molecular targets of TMC 120C, drawing parallels with its structural relatives, TMC-120A and TMC-120B. These compounds, including this compound, have shown significant activity in models of neurological disorders, specifically in reducing seizure activity. researchgate.netresearchgate.netresearchgate.net This suggests potential interactions with targets in the nervous system.

While specific primary molecular targets for this compound are still under investigation, research on related compounds provides insights. For instance, isoquinoline (B145761) alkaloids, as a class, have demonstrated modulatory effects on neurotransmitter systems and ion channels, which are critical factors in processes like epileptogenesis. researchgate.net The structural similarity of this compound to TMC-120A and TMC-120B, which have shown efficacy in reducing pentylenetetrazole (PTZ)-induced seizures in larval zebrafish models, points towards potential shared or similar molecular targets involved in neuronal excitability. researchgate.netresearchgate.netresearchgate.net

The precise binding interactions of this compound with its targets are not extensively detailed in the currently available information. However, understanding the interactions of structurally related compounds can provide a framework for future research. For example, studies on other compounds interacting with ion channels, such as those in the TMC (Transmembrane Channel-Like) family proteins like TMC1, have employed techniques like molecular docking and simulations to identify potential binding sites and key amino acids involved in interactions. biorxiv.orgnih.gov Such approaches could be valuable in elucidating the binding profile of this compound.

Investigation of Downstream Signaling Pathways and Cellular Responses

The observed biological effects of this compound, particularly its antiseizure activity in zebrafish models, indicate that it influences downstream signaling pathways and cellular responses related to neuronal function and excitability. researchgate.netresearchgate.netresearchgate.net The reduction in PTZ-induced seizures suggests an impact on pathways that regulate neuronal firing and synaptic transmission.

While direct studies on the specific signaling pathways modulated by this compound are limited in the provided information, the known mechanisms of action of other antiseizure compounds and the observed effects of its analogues suggest potential involvement of pathways related to:

Ion Channel Modulation: Given the role of ion channels in neuronal excitability, it is plausible that this compound interacts with specific ion channels, thereby affecting membrane potential and neuronal firing patterns. researchgate.net

Neurotransmitter Systems: Modulation of neurotransmitter synthesis, release, or receptor binding could contribute to the antiseizure effects. researchgate.net

Cellular Stress Responses: Some compounds affecting neuronal activity can also influence cellular stress pathways. stanford.educore.ac.uk

Further research is needed to precisely map the downstream signaling cascades and cellular responses triggered by this compound. Techniques such as transcriptomics, proteomics, and live-cell imaging could provide valuable insights into the molecular events that follow this compound exposure and lead to its observed biological effects.

Table: Antiseizure Activity of TMC-120C and Analogues in Zebrafish PTZ Model

CompoundEffect on PTZ-induced Seizures (Zebrafish Larvae)Source Organism
TMC-120CSignificantly lowered seizuresAspergillus insuetus
TMC-120ASignificantly lowered seizures and epileptiform brain activity researchgate.netAspergillus insuetus
TMC-120BSignificantly lowered seizures and epileptiform brain activity researchgate.netAspergillus insuetus
Penicisochroman GSignificantly lowered seizuresAspergillus insuetus
Ustusorane BSignificantly lowered seizuresAspergillus insuetus

Future Perspectives and Research Trajectories for Tmc 120c

Advancing the Understanding of Natural Product Biosynthesis through TMC 120C Research

Research into this compound contributes to the broader understanding of natural product biosynthesis, particularly for isoquinoline (B145761) alkaloids derived from marine fungi. TMC-120A, TMC-120B, and TMC-120C were isolated from Aspergillus ustus TC 1118 and later from Aspergillus insuetus. nih.govnih.govclockss.org Understanding the biosynthetic pathways of these compounds can provide insights into fungal metabolism and the enzymatic machinery involved in their production. While the biosynthesis of benzylisoquinoline alkaloids (BIAs) in plants has been analyzed, and some microbial BIA synthesis pathways identified, the complex structures of many BIAs necessitate further research into their microbial biosynthesis. rsc.org Studying the biosynthesis of TMC-120C and its analogues can help unveil these complex pathways in fungi. This knowledge can potentially be leveraged for biotechnological applications, such as engineered biosynthesis for more efficient production of these compounds or the generation of novel analogues through biosynthetic pathway manipulation.

Potential for Novel Antiseizure Drug Development Lead Optimization from this compound

This compound has shown significant activity in reducing pentylenetetrazole (PTZ)-induced seizures in the larval zebrafish model. nih.govgoogle.comresearchgate.netresearchgate.net This finding positions this compound and its related analogues as potential lead compounds for the development of new antiseizure drugs (ASDs). nih.govgoogle.com The need for new and improved ASDs is high, especially for treating drug-resistant epilepsy. nih.govgoogle.com

Research has shown that structural analogues of TMC-120A and TMC-120B, including TMC-120C, penicisochroman G, and ustusorane B, also significantly lowered PTZ-induced seizures in zebrafish. nih.govnih.govgoogle.comresearchgate.net This suggests that the core isoquinoline structure or related moieties may be responsible for the antiseizure activity. Future research should focus on lead optimization studies, which involve synthesizing and testing a library of this compound analogues to identify compounds with enhanced potency, improved pharmacokinetic properties, and reduced potential for off-target effects. The zebrafish model has proven effective in identifying antiseizure compounds and translating findings to mouse models of drug-resistant focal seizures, underscoring its value in the early stages of ASD discovery. nih.govnih.gov

Data from zebrafish seizure models highlight the activity of TMC-120C:

CompoundModelEffect on SeizuresReference
TMC-120CLarval zebrafish PTZ modelSignificantly lowered seizures nih.govgoogle.comresearchgate.netresearchgate.net
Penicisochroman GLarval zebrafish PTZ modelSignificantly lowered seizures nih.govgoogle.comresearchgate.net
Ustusorane BLarval zebrafish PTZ modelSignificantly lowered seizures nih.govgoogle.comresearchgate.net

Further research is needed to elucidate the specific mechanism of action of this compound. Understanding how it interacts with biological targets at the molecular level will be crucial for rational drug design and optimization.

Integration of Multi-Omics and High-Throughput Screening in Future this compound Research

The application of multi-omics approaches and high-throughput screening (HTS) can significantly accelerate the research and development of this compound and its analogues. Multi-omics, which integrates data from various biological layers such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the biological systems affected by this compound. nih.govsourcebioscience.comgenome.govfrontlinegenomics.com This can help identify potential targets, understand pathway modulation, and discover biomarkers associated with its antiseizure activity. Integrating multi-omics data can unravel biological networks regulating transitions from health to disease and improve the classification of disease into clinically relevant subgroups. genome.gov

HTS allows for the rapid screening of large libraries of compounds for desired biological activity. reddit.comtamu.edu This is particularly valuable in the context of lead optimization, where numerous analogues need to be evaluated. HTS assays can be developed based on the observed antiseizure activity of this compound in models like the zebrafish PTZ seizure model. google.com Combining HTS with multi-omics analysis can enable the identification of active compounds and provide insights into their biological effects simultaneously. This integrated approach can streamline the discovery process and identify promising candidates for further investigation more efficiently. High-throughput research centers offer automated infrastructure and diverse compound collections that can be leveraged for such studies. tamu.edu

Computational Design and Predictive Modeling for this compound Analogues with Enhanced Research Attributes

Computational methods, including molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis, can play a crucial role in the future research of this compound. These techniques can be used to predict the potential biological activity and pharmacokinetic properties of novel this compound analogues before they are synthesized. furg.brtu-dresden.denih.govunitn.it

Computational design can aid in the rational design of analogues with potentially enhanced antiseizure activity, improved solubility, metabolic stability, and reduced toxicity. By analyzing the structural features of this compound and its active analogues, computational models can identify key moieties and predict the impact of structural modifications on biological activity. Predictive modeling can help prioritize which analogues to synthesize and test experimentally, saving time and resources. This iterative process of computational design, synthesis, and experimental validation can significantly accelerate the lead optimization process for developing novel ASDs based on the this compound scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TMC 120C
Reactant of Route 2
TMC 120C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.